molecular formula C19H17N3O2 B8042771 4-amino-N-[3-(4-aminophenoxy)phenyl]benzamide

4-amino-N-[3-(4-aminophenoxy)phenyl]benzamide

Cat. No.: B8042771
M. Wt: 319.4 g/mol
InChI Key: MJRWLSAKUDFGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-[3-(4-aminophenoxy)phenyl]benzamide is an organic compound with significant potential in various scientific fields. It is characterized by its complex structure, which includes multiple aromatic rings and amine groups. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry and related disciplines.

Properties

IUPAC Name

4-amino-N-[3-(4-aminophenoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c20-14-6-4-13(5-7-14)19(23)22-16-2-1-3-18(12-16)24-17-10-8-15(21)9-11-17/h1-12H,20-21H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRWLSAKUDFGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)NC(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[3-(4-aminophenoxy)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminophenol with 4-nitrobenzoyl chloride to form 4-nitrophenyl 4-aminophenyl ether. This intermediate is then reduced to 4-aminophenyl 4-aminophenyl ether, which is subsequently reacted with 4-aminobenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[3-(4-aminophenoxy)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert nitro groups to amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-amino-N-[3-(4-aminophenoxy)phenyl]benzamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-[3-(4-aminophenoxy)phenyl]benzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition can lead to changes in gene expression, making it a potential candidate for cancer therapy. The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their function .

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzamide: A simpler analogue with similar inhibitory effects on DNA methyltransferases.

    4-aminophenyl 4-aminophenyl ether: An intermediate in the synthesis of 4-amino-N-[3-(4-aminophenoxy)phenyl]benzamide.

    4-nitrophenyl 4-aminophenyl ether: Another intermediate with distinct reactivity and applications.

Uniqueness

This compound stands out due to its dual amine groups and extended aromatic system, which confer unique reactivity and binding properties. These features make it particularly effective in applications requiring strong and specific interactions with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.